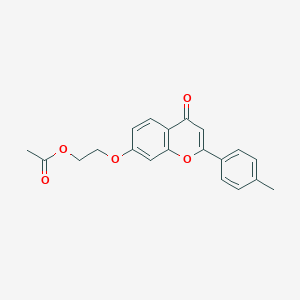
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves several steps. One common synthetic route includes the condensation of p-tolyl aldehyde with 4-hydroxycoumarin to form the chromen core. This is followed by the acetylation of the hydroxyl group to introduce the acetate moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the condensation and acetylation reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate can be compared with other chromen derivatives and similar compounds:
4-Hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.
Chromen-2-one: Another chromen derivative with diverse biological activities.
Flavonoids: A class of compounds structurally similar to chromens, known for their antioxidant and anti-inflammatory properties
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C20H18O5/c1-13-3-5-15(6-4-13)19-12-18(22)17-8-7-16(11-20(17)25-19)24-10-9-23-14(2)21/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
XFUFXROSLDNJRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


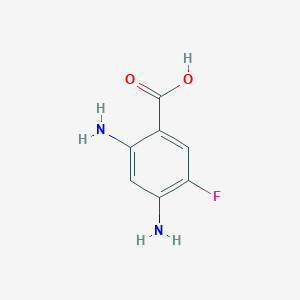
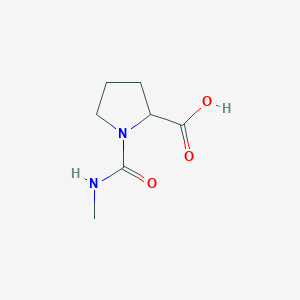
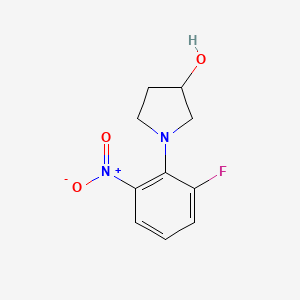
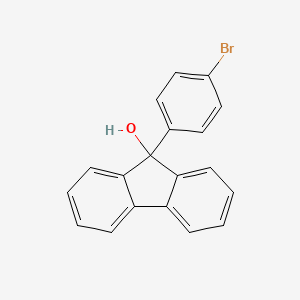
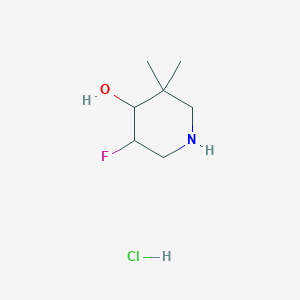
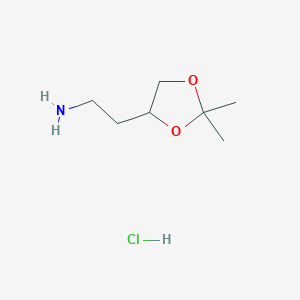

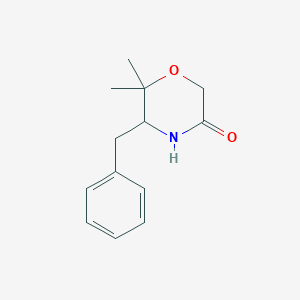
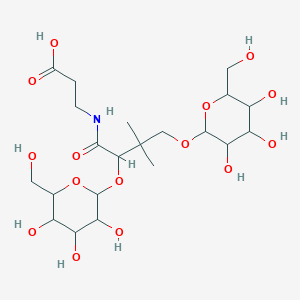
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
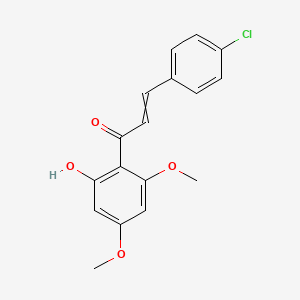
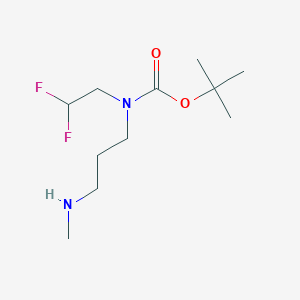
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
